(((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine
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Overview
Description
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine: is a compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a hydrazine moiety
Preparation Methods
The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives to form the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and reaction conditions used.
Scientific Research Applications
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups attached to different ring structures or with different substituents on the hydrazine moiety. Examples include:
Trifluoromethylcyclopropylhydrazine: Similar structure but with a cyclopropyl ring.
Trifluoromethylphenylhydrazine: Similar structure but with a phenyl ring.
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylhydrazine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(5)3-11-10/h4-5,11H,1-3,10H2/t4-,5+/m0/s1 |
InChI Key |
UKJAAJHQLPCMBP-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CNN)C(F)(F)F |
Canonical SMILES |
C1CC(C1CNN)C(F)(F)F |
Origin of Product |
United States |
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